

# A Comparative DFT Analysis of 1-Aminoethanol and Its Structural Isomers

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## Compound of Interest

Compound Name: 1-Aminoethanol

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A comprehensive computational review of the structural and electronic properties of **1-Aminoethanol** and its isomers, providing key data for researchers in astrochemistry, materials science, and drug development.

This guide presents a comparative analysis of **1-Aminoethanol** and its structural isomers based on Density Functional Theory (DFT) calculations. The following sections detail the relative stabilities, electronic properties, and computational methodologies used to characterize these molecules, offering valuable insights for researchers and professionals in related scientific fields.

## Relative Stability and Conformational Analysis

A systematic exploration of the C<sub>2</sub>H<sub>7</sub>NO chemical space has identified eight structural isomers. Among these, **1-Aminoethanol** is the most stable, representing the global minimum on the potential energy surface.<sup>[1][2]</sup> The second most stable isomer, 2-Aminoethanol (also known as ethanolamine), lies 7.6 kcal/mol higher in energy.<sup>[1]</sup> Isomers featuring O–N bonds, characteristic of hydroxylamine derivatives, are significantly less stable, with relative energies ranging from 38.5 to 49.1 kcal/mol.<sup>[1]</sup>

Table 1: Relative Energies of C<sub>2</sub>H<sub>7</sub>NO Isomers

Isomer	Structure	Relative Energy (kcal/mol)
1-Aminoethanol	$\text{NH}_2\text{CH}(\text{OH})\text{CH}_3$	0.0
2-Aminoethanol	$\text{NH}_2\text{CH}_2\text{CH}_2\text{OH}$	7.6
Methylaminomethanol	$\text{CH}_3\text{NHCH}_2\text{OH}$	11.5
Isomer 4	Not specified in snippets	< 14.0
Isomers 5-8 (Hydroxylamine derivatives)	Contain O-N bonds	38.5 - 49.1

Data sourced from a comprehensive computational study on C<sub>2</sub>H<sub>7</sub>NO isomers.[\[1\]](#)

## Conformational Landscape

**1-Aminoethanol:** The most stable isomer, **1-Aminoethanol**, possesses a chiral center and exhibits seven distinct conformers within a 4.0 kcal/mol energy range.[\[1\]](#) At a temperature of 298 K, the three most stable conformers are within 0.1 kcal/mol of each other and dominate the Boltzmann population distribution.[\[1\]](#)

**2-Aminoethanol:** This isomer has twelve conformers within a 4.1 kcal/mol energy range.[\[1\]](#) The most stable conformer of 2-Aminoethanol is stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups ( $\text{OH}\cdots\text{NH}$ ), with a bond distance of 2.2 Å.[\[1\]](#) Another conformer, stabilized by an  $\text{NH}\cdots\text{OH}$  hydrogen bond (2.4 Å), is 1.4 kcal/mol less stable.[\[1\]](#) The gauche'-Gauche-gauche' (g'Gg') conformer, featuring an intramolecular  $\text{OH}\cdots\text{N}$  hydrogen bond, is identified as the most stable.[\[3\]](#)[\[4\]](#)

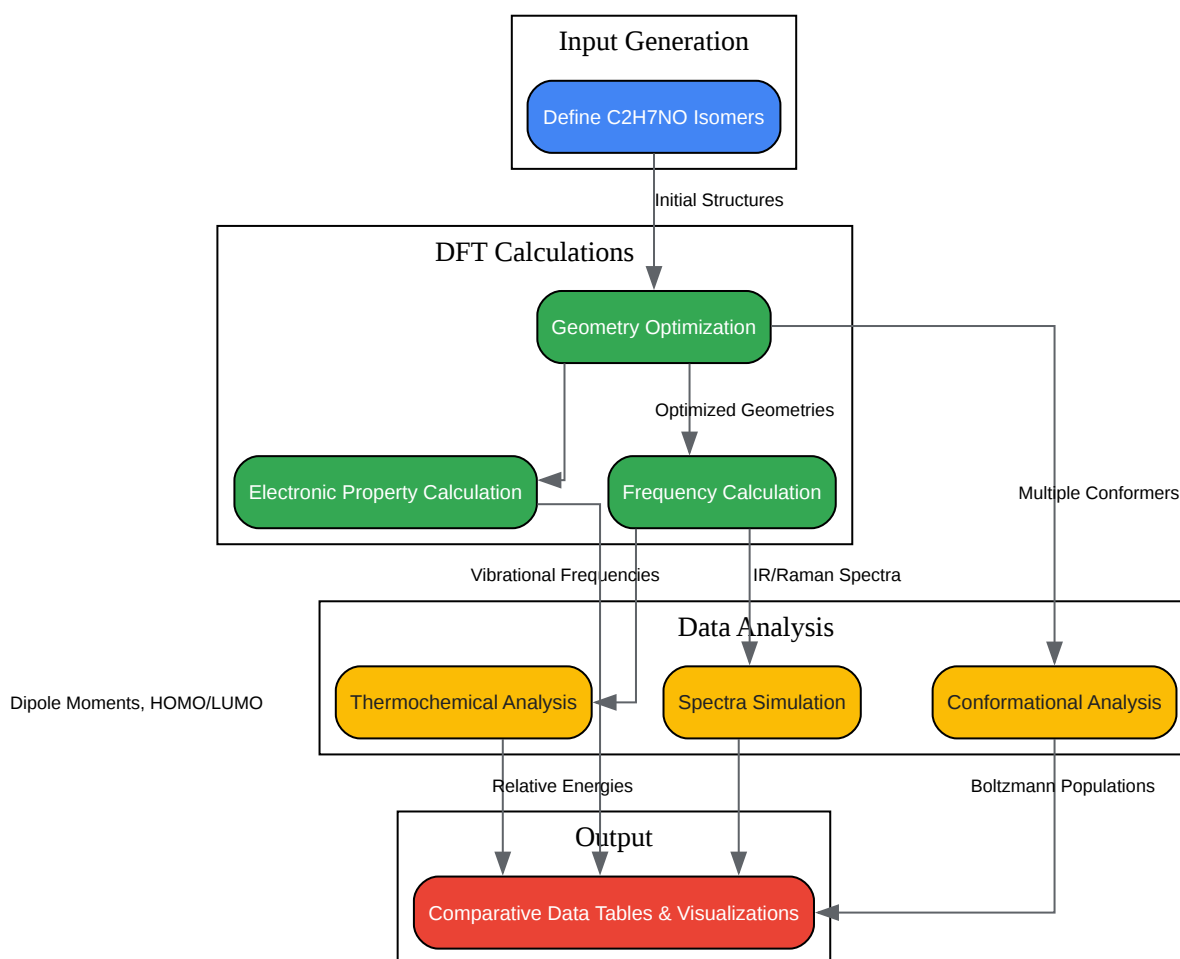
## Electronic Properties

The electronic properties of these isomers, such as their dipole moments and HOMO-LUMO gaps, are critical for understanding their reactivity and potential applications. While a comprehensive table of these properties for all isomers was not available in the initial search, the importance of such parameters is well-established in computational chemistry. For instance, in studies of related amino alcohol systems, dipole moment components and other molecular properties are calculated to predict rotational spectra and assess conformational preferences.[\[5\]](#)

## Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT) and ab initio methods. These approaches are widely used to obtain reliable conformational energies and molecular properties.[5]

A common computational workflow for this type of comparative analysis is outlined below:



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**Caption:** A logical workflow for the comparative DFT analysis of molecular isomers.

## Detailed Methodology

**Geometry Optimization and Vibrational Frequency Calculations:** The equilibrium structures of the monomers of **1-Aminoethanol** and its isomers are optimized. DFT methods are commonly employed for this purpose due to their balance of accuracy and computational cost.[5] A popular functional for such studies is B3LYP, often paired with a basis set like 6-311++G(2d,2p) or aug-cc-pVDZ.[3][6] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the obtained structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to derive zero-point vibrational energies (ZPVE) and other thermodynamic data.

**Electronic Property Calculations:** Subsequent to geometry optimization, single-point energy calculations can be performed to determine various electronic properties. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis electronic spectra.[7]

**Software:** All theoretical calculations are typically carried out using quantum chemistry software packages such as Gaussian.[5]

## Conclusion

The computational analysis of **1-Aminoethanol** and its structural isomers reveals significant differences in their stability and conformational preferences. **1-Aminoethanol** is the most stable isomer, a finding of potential importance in fields such as astrochemistry where molecular stability is a key factor for interstellar detection.[1][2] The detailed methodologies provided herein offer a template for further computational studies on these and related molecules, which are crucial for applications in drug design and materials science.

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